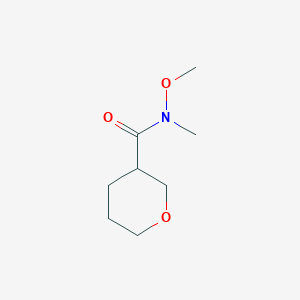

N-甲氧基-N-甲基氧杂环-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methoxy-N-methyloxane-3-carboxamide is a compound that is part of a broader class of N-methoxy-N-methylamides, also known as Weinreb amides. These compounds are widely recognized for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products . The specific compound N-methoxy-N-methyloxane-3-carboxamide, while not directly mentioned in the provided papers, can be inferred to share similar reactivity and synthetic utility based on the general behavior of N-methoxy-N-methylamides.

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine . Another method uses S,S-di(2-pyridyl) dithiocarbonate as a coupling reagent to achieve the same transformation . Additionally, N-methoxy-N-methylcyanoformamide has been reported as a highly reactive reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones, suggesting that similar reagents may be used for synthesizing N-methoxy-N-methyloxane-3-carboxamide .

Molecular Structure Analysis

The molecular structure of N-methoxy-N-methylamides is characterized by the presence of an N-methoxy-N-methyl group attached to an amide functionality. While the papers provided do not directly analyze the molecular structure of N-methoxy-N-methyloxane-3-carboxamide, they do discuss related compounds. For instance, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was determined by IR and 1H NMR spectroscopy and X-ray analysis . These techniques are commonly used to elucidate the structure of organic compounds and would likely be applicable to the analysis of N-methoxy-N-methyloxane-3-carboxamide.

Chemical Reactions Analysis

N-methoxy-N-methylamides are known to participate in various chemical reactions. For example, they can be used in palladium-catalyzed coupling reactions to append a carbonyl equivalent to sp and sp2 carbon atoms . They also react with organometallic species to produce ketones . The addition of carbamoylsilane to N-sulfonylimines to form α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides demonstrates the versatility of N-methoxy-N-methylamides in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxy-N-methylamides are influenced by their functional groups. These compounds typically have good solubility in common organic solvents and exhibit stability under various reaction conditions. The papers provided do not offer specific data on the physical and chemical properties of N-methoxy-N-methyloxane-3-carboxamide, but they do provide insights into the reactivity and stability of related compounds. For instance, the synthesis of N-methoxy-N-methylamides from carboxylic acids using 2-chloro-1-methylpyridinium iodide as the coupling agent is reported to proceed without racemization, indicating that these compounds can maintain stereochemical integrity during synthesis .

科学研究应用

抗疟疾活性

- Lombardo 等人 (2014) 的一项研究探索了 1,2-二氧杂环-4-甲酰胺及其抗疟疾活性的合成。他们发现某些酰胺显示出与普拉科汀等天然产物相当的抗疟疾活性,并且比它们的甲酯类似物更具活性。这突出了 N-甲氧基-N-甲基氧杂环-3-甲酰胺衍生物在抗疟疾药物开发中的潜力 (Lombardo 等人,2014)。

合成技术

- 李在寅 (2007) 描述了一种从 4,6-嘧啶基氨基甲酸乙酯和格氏试剂中合成 N-甲氧基-N-甲基酰胺(温氏酰胺)的新方法。该方法提供了一种制备 N-甲氧基-N-甲基酰胺的新方法,它们是有机合成中的关键中间体 (李,2007)。

抗炎和镇痛剂

- Abu-Hashem 等人 (2020) 的一项研究合成了源自维斯纳吉酮和凯林酮的新型化合物,显示出显着的抗炎和镇痛活性。这些化合物包括 N-甲氧基-N-甲基氧杂环-3-甲酰胺的衍生物,作为 COX-2 抑制剂显示出有希望的结果 (Abu-Hashem 等人,2020)。

催化应用

- Zheng 等人 (2014) 报道了 Rh(III) 催化的 N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联。该过程展示了 N-甲氧基-N-甲基氧杂环-3-甲酰胺衍生物在催化中的应用,通过 C-C 和 C-N 键形成导致多种产物形成 (Zheng 等人,2014)。

有机合成中的多功能性

- 该化合物在有机合成中的用途在各种研究中很明显,例如 Lee 和 Park (2002) 讨论了由羧酸合成温氏酰胺 (Lee 和 Park,2002),以及 Balasubramaniam 和 Aidhen (2008) 综述了温氏酰胺在学术和工业环境中不断增长的合成用途 (Balasubramaniam 和 Aidhen,2008)。

药物应用

- Nugent 和 Schwartz (2017) 提供了对 N-甲氧基-N-甲基氰基甲酰胺合成的见解,展示了该化合物在制药工业中的相关性 (Nugent 和 Schwartz,2017)。

安全和危害

The safety information for “N-methoxy-N-methyloxane-3-carboxamide” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

属性

IUPAC Name |

N-methoxy-N-methyloxane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-4-3-5-12-6-7/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIXNRGKADOBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCCOC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyloxane-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)